

Spectroscopic Analysis of 3-(3-Bromophenyl)-1,2,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)-1,2,4-oxadiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-(3-Bromophenyl)-1,2,4-oxadiazole**. Targeted at researchers, scientists, and professionals in the field of drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation of **3-(3-Bromophenyl)-1,2,4-oxadiazole** is critically dependent on a combination of spectroscopic techniques. While a complete, unified experimental dataset for this specific isomer is not readily available in the public domain, the following tables summarize the expected and observed data based on the analysis of closely related analogs and established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹ H	~8.80	s	-	H-5 (oxadiazole)
¹ H	~8.25	t	~1.8	H-2' (phenyl)
¹ H	~8.05	ddd	~8.0, 2.0, 1.0	H-6' (phenyl)
¹ H	~7.70	ddd	~8.0, 2.0, 1.0	H-4' (phenyl)
¹ H	~7.45	t	~8.0	H-5' (phenyl)
¹³ C	~168.0	s	-	C-3 (oxadiazole)
¹³ C	~167.5	s	-	C-5 (oxadiazole)
¹³ C	~136.0	s	-	C-1' (phenyl)
¹³ C	~133.5	d	-	C-6' (phenyl)
¹³ C	~130.5	d	-	C-4' (phenyl)
¹³ C	~130.0	d	-	C-5' (phenyl)
¹³ C	~126.0	d	-	C-2' (phenyl)
¹³ C	~122.5	s	-	C-3' (phenyl)

Note: The chemical shifts are predicted based on established substituent effects and data from analogous compounds. Experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~1610-1580	Strong	C=N stretching (oxadiazole ring)
~1550-1450	Strong	C=C stretching (aromatic ring)
~1250-1200	Strong	C-O-C stretching (oxadiazole ring)
~1100-1000	Medium	In-plane C-H bending (aromatic)
~800-750	Strong	Out-of-plane C-H bending (aromatic)
~700-600	Medium	C-Br stretching

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
224/226	High	[M] ⁺ (Molecular ion peak, bromine isotopes)
183/185	Medium	[M - CNO] ⁺
155/157	Medium	[M - C ₂ HNO] ⁺
102	High	[C ₆ H ₄ N] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3-(3-Bromophenyl)-1,2,4-oxadiazole** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required compared to ^1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- The spectrum is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

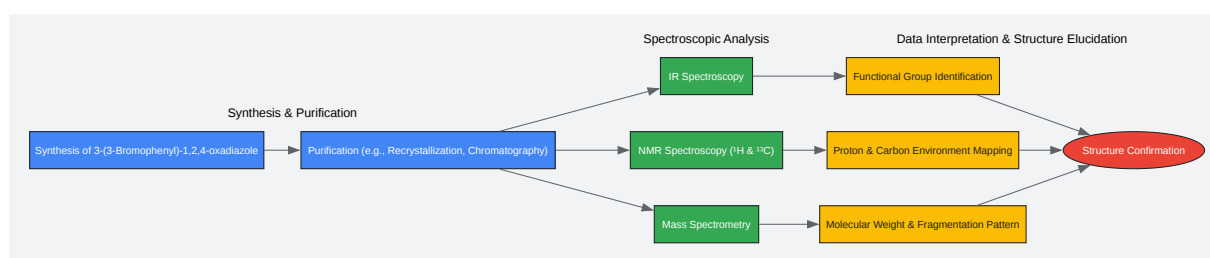
- The sample is introduced into the mass spectrometer, often via direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules.

Instrumentation and Data Analysis:

- A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
- The instrument is calibrated using a known standard.
- The resulting mass spectrum plots the mass-to-charge ratio (m/z) against the relative intensity of the detected ions.

Logical Workflow of Spectroscopic Analysis

The process of characterizing **3-(3-Bromophenyl)-1,2,4-oxadiazole** using spectroscopic methods follows a logical progression to confirm its chemical structure.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-(3-Bromophenyl)-1,2,4-oxadiazole**.

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